rel-2,2'-((1E,1'E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol
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Overview
Description
rel-2,2’-((1E,1’E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol: is a complex organic compound with the molecular formula C20H22N2O2. It is known for its unique structure, which includes a cyclohexane ring and two azanylylidene groups. This compound is primarily used in research and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-2,2’-((1E,1’E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol typically involves the reaction of cyclohexane-1,2-diamine with benzaldehyde under specific conditions. The reaction is carried out in an inert atmosphere at a temperature range of 2-8°C to ensure the stability of the compound .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
rel-2,2’-((1E,1’E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the azanylylidene groups is replaced by another nucleophile
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium.
Reduction: Sodium borohydride; usually performed in an alcohol solvent.
Substitution: Various nucleophiles; reactions are often conducted in polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines .
Scientific Research Applications
rel-2,2’-((1E,1’E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of rel-2,2’-((1E,1’E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its azanylylidene groups can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((1E,1’E)-(((1R,2R)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol
- 2,2’-((1E,1’E)-(((1R,2S)-1,2-Di-p-tolylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol
Uniqueness
rel-2,2’-((1E,1’E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is unique due to its specific stereochemistry and the presence of the cyclohexane ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H22N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2/t17-,18+ |
InChI Key |
WCSLPBBQHFXWBW-HDICACEKSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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